N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide
CAS No.: 2640970-81-4
Cat. No.: VC11858936
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640970-81-4 |
|---|---|
| Molecular Formula | C14H22N4O |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C14H22N4O/c1-10-7-12(16-9-15-10)18-6-5-11(8-18)13(19)17-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,17,19) |
| Standard InChI Key | USRPGFNSSXIZQO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=N1)N2CCC(C2)C(=O)NC(C)(C)C |
| Canonical SMILES | CC1=CC(=NC=N1)N2CCC(C2)C(=O)NC(C)(C)C |
Introduction
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps, including the formation of the carbamate linkage and the introduction of the pyrrolidine and pyrimidine moieties. The carbamate group can undergo hydrolysis in the presence of water or acids, leading to the formation of the corresponding amine and carbon dioxide. The pyrimidine ring can participate in nucleophilic substitution reactions due to its electron-withdrawing nitrogen atoms.
Biological Activities and Applications
This compound has been explored for its potential biological activities, particularly in oncology and inflammation. It is of interest due to its potential interactions with enzymes and receptors involved in cell signaling pathways. Notably, compounds with similar structures have shown promise in inhibiting various biological pathways. Specifically, tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate has been studied in relation to its interactions with cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation.
Comparison with Similar Compounds
Several compounds share structural similarities with tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl 1-(6-(trifluoromethyl)piperidin-4-yl)carbamate | Piperidine instead of pyrrolidine | May exhibit different pharmacological properties |
| 1-(6-(trifluoromethyl)pyrimidin-4-yl)urea | Urea linkage instead of carbamate | Potentially different mechanism of action |
| N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]morpholin-3-yl}carbamate | Morpholine ring instead of pyrrolidine | Altered solubility and bioavailability |
These variations highlight how changes in ring structure can influence biological activity and pharmacokinetics.
Research Findings and Future Directions
While specific research findings on N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide are not available, studies on closely related compounds suggest potential applications in drug development. The interaction with CDK2 and other biological targets indicates that these compounds could be valuable in therapeutic contexts, particularly in oncology. Further research is needed to fully explore the therapeutic potential and safety profile of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume